molecular formula C19H23ClN6O B2732473 N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride CAS No. 1215550-44-9

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride

Cat. No.: B2732473
CAS No.: 1215550-44-9
M. Wt: 386.88
InChI Key: GOYUCUVNXFUXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a trisubstituted 1,3,5-triazine derivative featuring ethyl groups at the N2 and N4 positions and a 4-phenoxyphenyl group at the N6 position, with a hydrochloride counterion. Hydrochloride salts typically enhance water solubility, which may improve bioavailability in drug formulations .

Properties

IUPAC Name

4-N,6-N-diethyl-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O.ClH/c1-3-20-17-23-18(21-4-2)25-19(24-17)22-14-10-12-16(13-11-14)26-15-8-6-5-7-9-15;/h5-13H,3-4H2,1-2H3,(H3,20,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUCUVNXFUXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The diethyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. Diethylamine and 4-phenoxyaniline are commonly used as nucleophiles.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce partially or fully hydrogenated triazine derivatives.

Scientific Research Applications

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable triazine core.

Mechanism of Action

The mechanism by which N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The phenoxyphenyl group plays a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally analogous triazines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Properties References
Target Compound N2,N4-diethyl, N6-(4-phenoxyphenyl) C19H23N6O•HCl ~387.45 (estimated) Not reported Likely water-soluble Potential receptor ligand Inferred
Triethylmelamine N2,N4,N6-triethyl C9H18N6 210.28 210.28 7.318 × 10⁻³ g/L Flame retardant, biological studies
N2-(4-Chlorophenyl)-N4,N6-diethyl N2-(4-ClPh), N4,N6-diethyl C13H17ClN6 298.77 Not reported Not reported Structural analog for drug design
TAT (Triphenyltriazine) N2,N4,N6-triphenyl C21H18N6 354.41 Not reported Low (aromatic groups) Light stabilizers, materials
Compound 20 (Indole derivative) Indole-ethyl, 3-ClPh, HCl salt C20H22ClN7•HCl 432.81 Not reported High (HCl salt) 5-HT7 receptor affinity (Ki = 12 nM)

Key Observations:

  • Substituent Effects: The target compound’s 4-phenoxyphenyl group may enhance π-π stacking interactions in receptor binding compared to alkyl or halogenated analogs .
  • Solubility : Hydrochloride salts (e.g., target compound, Compound 20) exhibit higher aqueous solubility than neutral triazines like triethylmelamine .
  • Thermal Stability : Fully aromatic derivatives (e.g., TAT) likely have higher thermal stability due to rigid structures, whereas alkyl substituents (e.g., triethylmelamine) reduce melting points .

Biological Activity

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a synthetic compound belonging to the family of triazines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1215550-44-9
  • Molecular Formula : C19H23ClN6O
  • Molecular Weight : 386.9 g/mol
PropertyValue
Molecular FormulaC19H23ClN6O
Molecular Weight386.9 g/mol
CAS Number1215550-44-9

Synthesis

The synthesis of this compound involves a multi-step process typically starting from simpler triazine derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds related to triazines exhibit significant anticancer properties. For instance, studies have shown that certain triazine derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically:

  • In vitro studies have demonstrated that similar compounds exhibit potent activity against various cancer cell lines such as melanoma and breast cancer cells. For example, a related compound showed a GI50 value of 3.3×1083.3\times 10^{-8} M against the MALME-3M melanoma cell line .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Triazines are known to interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction : Many triazine derivatives trigger programmed cell death pathways in malignant cells.
  • Cell Cycle Arrest : These compounds may halt the cell cycle at specific checkpoints, preventing further proliferation.

Case Studies

Several studies have focused on the biological activity of triazine derivatives:

  • A study published in PubMed highlighted the synthesis and anticancer activity of triazines related to N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine . The results indicated that these compounds could serve as potential leads for developing new anticancer agents.

Q & A

Q. What are the optimal synthetic routes for N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride, and how can reaction purity be maximized?

  • Methodological Answer : The synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, diethylamine is introduced at positions 2 and 4 under controlled temperatures (0–5°C) to avoid over-substitution. The 4-phenoxyphenylamine group is then added at position 6 via reflux in anhydrous ethanol. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.
  • Critical Parameters :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Purity Enhancement :
    Recrystallize the final product from ethanol/water (3:1 v/v) to achieve >98% purity (confirmed by elemental analysis: C, H, N within ±0.3% of theoretical values) .

Q. How can researchers characterize the structural and electronic properties of this triazine derivative?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly the triazine ring’s planarity and substituent orientations .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂).
  • UV-Vis/FTIR : Identify π→π* transitions (λₐᵦₛ ~270–290 nm) and N-H/N-C stretching vibrations (3300 cm⁻¹ and 1550 cm⁻¹, respectively) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps (~4.2–4.5 eV), indicating potential electron-transport properties .

Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?

  • Methodological Answer :
  • Solubility Profile :
SolventSolubility (mg/mL)Temp (°C)Reference
Water0.00725
DMSO12.525
  • Formulation Strategies :
    Use co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., poloxamers) to enhance aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

  • Methodological Answer :
  • SAR Framework :
Substituent PositionBioactivity Impact (e.g., IC₅₀)Reference
N2/N4 (Diethyl)↑ Lipophilicity, ↑ membrane permeability
N6 (4-Phenoxyphenyl)π-π stacking with target proteins (e.g., kinases)
  • Synthetic Modifications :
    Replace 4-phenoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance binding affinity. Validate via molecular docking (AutoDock Vina) and enzymatic assays .

Q. What crystallographic tools are critical for resolving structural ambiguities in polymorphic forms?

  • Methodological Answer : Use SHELXD for phase problem resolution in twinned crystals and SHELXL for refining anisotropic displacement parameters. For polymorph screening:
  • Conduct solvent-mediated crystallization trials (e.g., acetonitrile vs. ethyl acetate).
  • Compare powder XRD patterns (Cu-Kα radiation) to identify distinct lattice parameters .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodological Answer :
  • Stability Assays :
    Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Half-life (t₁/₂) <2 hours suggests rapid hydrolysis of the triazine core.
  • Mitigation : Introduce steric hindrance (e.g., bulky tert-butyl groups) or prodrug strategies (e.g., phosphate esters) .

Q. What computational methods predict interactions with biological targets (e.g., kinases or reverse transcriptases)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to HIV-1 reverse transcriptase (PDB: 1RTD). Key interactions:
  • Diethyl groups with hydrophobic pockets (ΔG ~-8.2 kcal/mol).
  • 4-Phenoxyphenyl with Tyr181 via π-π stacking .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogues to prioritize synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Data Triangulation :
Discrepancy SourceResolution StrategyExample
Assay VariabilityStandardize protocols (e.g., MTT vs. resazurin assays)
Impurity EffectsRe-test with HPLC-purified batches (purity >99%)
  • Meta-Analysis : Use tools like RevMan to pool IC₅₀ values from independent studies and assess heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.